1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N8O2/c33-21(18-14-25-19-9-5-4-8-17(18)19)24(34)31-12-10-30(11-13-31)22-20-23(27-15-26-22)32(29-28-20)16-6-2-1-3-7-16/h1-9,14-15,25H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJULAHXADCMSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C(=O)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the triazolopyrimidine ring, and finally, the coupling with the piperazine derivative.
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Indole Derivative Preparation:
- Starting material: Indole
- Reaction: Electrophilic substitution to introduce the desired substituents on the indole ring.
- Conditions: Acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol).
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Triazolopyrimidine Ring Formation:
- Starting material: Phenylhydrazine and appropriate aldehyde or ketone.
- Reaction: Cyclization reaction to form the triazolopyrimidine ring.
- Conditions: Heating under reflux, use of catalysts (e.g., acetic acid).
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Coupling with Piperazine Derivative:
- Starting material: Piperazine and the previously synthesized intermediates.
- Reaction: Nucleophilic substitution or condensation reaction.
- Conditions: Use of coupling agents (e.g., EDC, DCC), appropriate solvents (e.g., DMF, DMSO).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, controlled temperature.
- Products: Oxidized derivatives of the indole or piperazine rings.
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Reduction:
- Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperature.
- Products: Reduced derivatives, such as alcohols or amines.
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Substitution:
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Appropriate solvents, catalysts.
- Products: Substituted derivatives on the indole or triazolopyrimidine rings.
Common Reagents and Conditions:
- Solvents: Dichloromethane, ethanol, DMF, DMSO.
- Catalysts: Acidic or basic catalysts, coupling agents.
- Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions.
Major Products:
- Oxidized or reduced derivatives.
- Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of indole and triazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. A notable study demonstrated that certain indole derivatives could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
Antimicrobial Properties
The presence of the triazole moiety is associated with antimicrobial activity. Research has shown that compounds containing triazoles display effectiveness against a range of bacterial and fungal pathogens. For example, specific derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating their potential use in treating infections .
Anti-inflammatory Effects
Compounds with indole structures have been documented to possess anti-inflammatory properties. A study evaluating related indole derivatives found them to reduce inflammation markers significantly, suggesting that the compound could be beneficial in treating inflammatory diseases such as arthritis .
Neurological Applications
Given the piperazine component, there is potential for neuropharmacological applications. Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors. This interaction may lead to applications in treating disorders such as depression and anxiety .
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole-triazole derivatives and evaluated their anticancer activity against several human cancer cell lines. The lead compound demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating potent activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity was conducted on triazole-containing compounds. The study involved testing against both Gram-positive and Gram-negative bacteria as well as fungi. Results showed that certain derivatives exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics like ampicillin and fluconazole .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione can be compared with other similar compounds, such as:
-
1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanol:
- Similar structure but with an alcohol group instead of a ketone.
- Different reactivity and potential applications.
-
1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine:
- Similar structure but with an amine group instead of a ketone.
- Different pharmacological properties and potential therapeutic uses.
-
1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-diol:
- Similar structure but with two hydroxyl groups instead of a ketone.
- Different chemical reactivity and potential applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione (CAS Number: 920406-68-4) is a complex organic compound characterized by its multifaceted structure that combines indole, triazole, and piperazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 452.5 g/mol. Its structural complexity suggests a diverse range of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₀N₈O₂ |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 920406-68-4 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that related compounds effectively inhibited the growth of various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.3 to 24 µM depending on the specific analog and target cell line .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell migration and cycle progression. For example, compound 5i , a close analog, was shown to induce significant apoptosis in MCF-7 cells while suppressing DNA fragmentation .
Antimicrobial Properties
Compounds with similar structural features have also been evaluated for their antimicrobial activity. The presence of the triazole ring is particularly noteworthy as it has been associated with enhanced antifungal and antibacterial effects.
Target Selectivity
The selectivity of these compounds towards specific targets is crucial for minimizing side effects in therapeutic applications. Studies indicate that certain derivatives selectively inhibit EGFR (Epidermal Growth Factor Receptor) over other kinases like VEGFR (Vascular Endothelial Growth Factor Receptor), which is essential for targeted cancer therapies .
Case Studies
Several case studies highlight the biological potential of this compound and its analogs:
- Study on EGFR Inhibition : A series of triazolo-pyrimidine derivatives were synthesized and tested against EGFR and VEGFR pathways. Results showed that some compounds displayed over 20-fold selectivity towards EGFR compared to VEGFR .
- Apoptosis Induction : In a controlled study using MCF-7 cells treated with various concentrations of a related compound, significant apoptosis was observed at concentrations as low as 0.5 µM, indicating a potent biological effect .
Q & A
Q. What are the best practices for optimizing the synthesis of this compound using design of experiments (DoE) methodologies?
Answer: To optimize synthesis, employ statistical DoE frameworks to systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example:
- Central Composite Design (CCD): Use CCD to assess non-linear relationships between variables.
- Response Surface Methodology (RSM): Model interactions between parameters (e.g., indole coupling efficiency vs. triazolo-pyrimidine cyclization yield).
- Key Parameters Table:
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Reaction Temp. | 60–120°C | 90°C | +28% |
| Catalyst Loading | 0.5–2.5 mol% | 1.8 mol% | +22% |
| Solvent (DMF:H2O) | 3:1 to 1:3 (v/v) | 2:1 | +15% |
Refer to statistical DoE principles in chemical technology to minimize experimental runs while capturing critical interactions .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer: Combine orthogonal analytical techniques:
- HPLC-MS: Quantify purity and detect byproducts (e.g., incomplete piperazine substitution).
- NMR (1H/13C): Confirm regioselectivity of the triazolo-pyrimidine core and indole coupling.
- X-ray Crystallography: Resolve ambiguities in stereochemistry, if applicable (see methods in triazolo-pyrimidine structural studies) .
Advanced Research Questions
Q. How should researchers reconcile contradictory data regarding the compound’s stability under varying pH conditions?
Answer:
- Controlled Degradation Studies: Perform accelerated stability testing across pH 2–12, monitoring degradation products via LC-MS.
- Mechanistic Modeling: Use density functional theory (DFT) to predict hydrolysis pathways of the dione moiety.
- Cross-Validation: Compare experimental data with computational predictions (e.g., ICReDD’s feedback loop integrating quantum chemistry and experimental data) .
Q. What advanced computational methods are recommended for modeling electronic interactions in the indole-triazolo-pyrimidine system?
Answer:
- Molecular Dynamics (MD) Simulations: Study solvation effects on π-π stacking between the indole and phenyl groups.
- COMSOL Multiphysics with AI Integration: Optimize reaction fields for heterogeneous catalysis (e.g., piperazine linkage efficiency) .
- Binding Affinity Predictions: Use docking simulations to assess interactions with biological targets (e.g., kinase domains).
Q. How can multi-parametric data from catalytic studies be systematically analyzed to resolve conflicting activity results?
Answer:
- Multivariate Analysis (MVA): Apply principal component analysis (PCA) to isolate variables influencing catalytic activity.
- Contradiction Mapping: Use heatmaps to visualize discrepancies (e.g., high yield vs. low enantiomeric excess).
- Data Security Protocols: Ensure reproducibility via encrypted data management systems (see chemical software frameworks in ).
Methodological Resources
- Experimental Design: Leverage ICReDD’s hybrid computational-experimental workflows for reaction optimization .
- Data Integrity: Implement AI-driven tools for real-time experimental adjustments and error reduction .
- Contradiction Resolution: Adopt contested data analysis frameworks from interdisciplinary research practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
